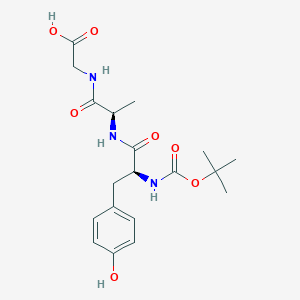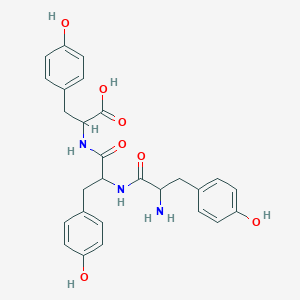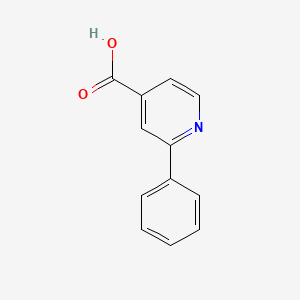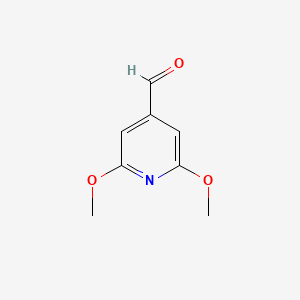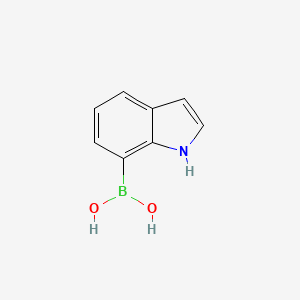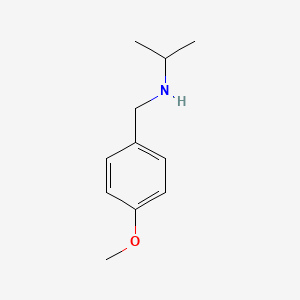
2-Methoxy-4-(trifluoromethyl)benzyl bromide
Overview
Description
2-Methoxy-4-(trifluoromethyl)benzyl bromide, also known as MTBBr, is a versatile and highly reactive organic compound that is used in a wide range of scientific research applications. It is a colorless liquid with a melting point of -71 °C and a boiling point of 134 °C. MTBBr is a useful synthetic intermediate in organic synthesis and has been used in a variety of reactions such as the synthesis of heterocycles and the synthesis of other organic compounds. It is also used in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Scientific Research Applications
Organic Synthesis and Catalysis
- Development of Synthetic Methodologies : 2-Methoxy-4-(trifluoromethyl)benzyl bromide is utilized in the synthesis of complex molecules due to its reactivity. For instance, it serves as a precursor in the bromination of ambident nucleophiles, facilitating the synthesis of diverse brominated compounds under controlled conditions (Shainyan, Eventova, & Rappoport, 1993).
- Applications in Molecular Electronics : This compound is used as a building block for the synthesis of molecular wires, highlighting its role in the construction of components for molecular electronics (Stuhr-Hansen et al., 2005).
Material Science
- Photodynamic Therapy (PDT) for Cancer Treatment : A study on the synthesis and characterization of new zinc phthalocyanine derivatives, using this compound, demonstrates its potential application in photodynamic therapy. The synthesized compounds exhibit high singlet oxygen quantum yields, crucial for effective PDT in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Pharmaceutical Intermediates
- Synthesis of Pharmacologically Active Compounds : The versatility of this compound in organic synthesis makes it an important intermediate for developing various pharmacologically active compounds. Its role in facilitating the introduction of fluorine atoms into organic molecules is particularly valuable, given the importance of fluorine in pharmaceuticals (Deschamps et al., 2007).
Mechanism of Action
Target of Action
It’s known that benzylic halides, such as this compound, typically react at the benzylic position .
Mode of Action
2-Methoxy-4-(trifluoromethyl)benzyl bromide is likely to undergo reactions at the benzylic position. These reactions could include free radical bromination, nucleophilic substitution, and oxidation . In a free radical reaction, for instance, a hydrogen atom at the benzylic position is removed, forming a benzylic radical that can further react .
Biochemical Pathways
The reactions it undergoes at the benzylic position could potentially influence various biochemical pathways, depending on the context of its use .
Result of Action
The formation of a benzylic radical during its reaction could lead to various downstream effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of oxidising agents could potentially lead to ignition, indicating that the compound is combustible .
properties
IUPAC Name |
1-(bromomethyl)-2-methoxy-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-14-8-4-7(9(11,12)13)3-2-6(8)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAGWLZAZFSJRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395071 | |
| Record name | 2-METHOXY-4-(TRIFLUOROMETHYL)BENZYL BROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886500-59-0 | |
| Record name | 2-METHOXY-4-(TRIFLUOROMETHYL)BENZYL BROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



